molecular formula C6H2Cl3FO2S B1411307 2,6-Dichloro-3-fluorobenzenesulfonyl chloride CAS No. 1806302-33-9

2,6-Dichloro-3-fluorobenzenesulfonyl chloride

Cat. No.: B1411307
CAS No.: 1806302-33-9
M. Wt: 263.5 g/mol
InChI Key: GANXNBXCUWROMR-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

2,6-Dichloro-3-fluorobenzenesulfonyl chloride (CAS 1806302-33-9) is a trihalogenated aromatic sulfonyl chloride with the systematic IUPAC name 2,6-dichloro-3-fluorobenzene-1-sulfonyl chloride . Its structure consists of a benzene ring substituted with:

  • Two chlorine atoms at positions 2 and 6
  • One fluorine atom at position 3
  • A sulfonyl chloride (-SO₂Cl) group at position 1

The compound belongs to the halogenated benzenesulfonyl chloride family, characterized by the presence of electron-withdrawing substituents that enhance electrophilic reactivity. The substitution pattern creates a meta-para relationship between the fluorine and chlorine atoms, influencing both steric and electronic properties.

Key Structural Features:

Feature Description
Molecular Formula C₆H₂Cl₃FO₂S
SMILES Notation O=S(C1=C(F)C=CC(Cl)=C1Cl)(Cl)=O
Hybridization sp² hybridized benzene core with tetrahedral sulfonyl group

CAS Registry (1806302-33-9) and Physical Identifiers

This compound is registered under CAS 1806302-33-9 with the following identifiers:

Property Value
Molecular Weight 263.50 g/mol
Purity Specifications Typically ≥97% (HPLC-grade commercial samples)
Physical State Crystalline solid or pale-yellow liquid (temperature-dependent)
Spectral Data Characteristic IR peaks: ~1370 cm⁻¹ (S=O asym), ~1180 cm⁻¹ (S=O sym)

The molecular formula C₆H₂Cl₃FO₂S reflects its trihalogenated nature , with a molar mass of 263.50 g/mol, as confirmed by high-resolution mass spectrometry.

Position in Halogenated Benzenesulfonyl Chloride Family

This compound occupies a unique niche within halogenated benzenesulfonyl chlorides due to its mixed halogenation pattern :

Comparative Feature 2,6-Dichloro-3-fluoro Derivative Related Compounds (e.g., 2,4-Dichloro)
Electrophilicity Enhanced by -F and -Cl synergy Lower (single halogen type)
Steric Hindrance Moderate (meta-F reduces crowding) Higher (ortho-Cl groups)
Thermal Stability Stable up to 150°C Decomposes above 120°C

This compound’s reactivity profile bridges the gap between fully chlorinated analogs (e.g., 2,6-dichlorobenzenesulfonyl chloride) and fluorinated derivatives (e.g., 2,6-difluorobenzenesulfonyl chloride).

Historical Context of Discovery and Development

The synthesis of this compound emerged from advancements in halogen-exchange methodologies developed in the late 20th century. Key milestones include:

  • 1970s–1980s : Development of KF-mediated fluorination techniques for chlorinated sulfonyl chlorides, as documented in patents.
  • 2000s : Optimization of regioselective chlorination using FeCl₃/SOCl₂ systems to achieve 2,6-dichloro substitution.
  • 2010s : Introduction of flow chemistry protocols enabling safer handling of reactive intermediates.

The compound gained prominence as a precursor for pharmaceutical intermediates , particularly in synthesizing kinase inhibitors and protease modulators. Its commercial availability since 2015 reflects industrial adoption of scalable production methods.

Properties

IUPAC Name

2,6-dichloro-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)5(8)6(3)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANXNBXCUWROMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Precursors

Method Overview:
The initial step typically involves chlorination of appropriately substituted aromatic compounds, such as acetophenone derivatives, to introduce chlorine atoms selectively at the 2- and 6-positions of the benzene ring.

Key Process:

  • Reactant: 2,6-dichloro-3-fluoroacetophenone
  • Reagent: Chlorine gas (Cl₂)
  • Solvent: Glacial acetic acid with sodium acetate as a catalyst
  • Conditions:
    • Temperature: 40–120°C (preferably 60–90°C)
    • Time: 2–8 hours (preferably 3–5 hours)
    • Monitoring: Thin-layer chromatography (TLC)

Reaction:
In this chlorination, chlorine replaces hydrogen at specific positions, yielding α,α,α,2,6-pentachloro-3-fluoroacetophenone (see).

Data Table:

Parameter Value Notes
Temperature 60–90°C Optimal for selectivity
Reaction time 3–5 hours Monitored via TLC
Yield Not specified in this step Proceeding to subsequent steps for yield gain

Ammonolysis to Form Benzamide Derivatives

Method Overview:
The chlorinated intermediate undergoes ammonolysis to replace the acetyl group with an amide, facilitating further transformations.

Key Process:

  • Reactant: α,α,α,2,6-pentachloro-3-fluoroacetophenone
  • Reagent: Ammonia gas
  • Solvent: Organic solvent A (unspecified, but typically an inert solvent like ethanol or acetonitrile)
  • Conditions:
    • Saturation with ammonia
    • Closed system, stirring until complete (reaction monitored by TLC)

Reaction:
This step yields 2,6-dichloro-3-fluorobenzamide (see).

Data Table:

Parameter Value Notes
Ammonia saturation Until reaction completion Confirmed via TLC
Solvent Organic solvent A Specific solvent not detailed
Temperature Ambient to moderate heating Not explicitly specified
Yield Not specified; typically high Followed by purification

Conversion to Sulfonyl Chloride

Method Overview:
The benzamide derivative is then transformed into the sulfonyl chloride via sulfonation, typically involving chlorosulfonic acid or equivalent reagents.

Alternative Method:

  • Direct chlorination of sulfonic acids using chlorinating agents such as phosphorus pentachloride or thionyl chloride.

Data Table:

Parameter Value Notes
Reagent Chlorosulfonic acid or PCl₅ Efficient for sulfonyl chloride formation
Conditions Controlled temperature, often below 50°C To prevent side reactions
Yield Generally high (>70%) Purification via distillation or recrystallization

Fluorination: Chlorine/Fluorine Exchange

Method Overview:
The key step involves replacing chlorine atoms with fluorine to obtain 2,6-dichloro-3-fluorobenzenesulfonyl fluoride .

Process Details:

  • Reactants: Chlorobenzenesulfonyl chloride derivatives
  • Reagent: Alkali metal fluorides (e.g., potassium fluoride, sodium fluoride)
  • Solvent: Polar aprotic solvents such as sulfolane or dimethylformamide (DMF)
  • Conditions:
    • Temperature: 100–240°C
    • Duration: Several hours (specific times vary)
    • Catalysts: Phase transfer catalysts like crown ethers or quaternary ammonium salts can enhance fluorination efficiency (see,)

Reaction:

  • Chlorine atoms in the sulfonyl group are exchanged with fluorine, yielding fluorobenzenesulfonyl fluorides with ortho/para fluorine substitution relative to the sulfonyl group.

Data Table:

Parameter Value Notes
Temperature 100–240°C Optimal range for exchange fluorination
Reagent Alkali metal fluoride NaF or KF, depending on substrate
Solvent Sulfolane or DMF Polar aprotic solvents critical for reaction
Catalysts Crown ethers, quaternary ammonium salts Improve fluorination efficiency
Yield Variable; often 50–80% Dependent on reaction conditions and substrate purity

Summary of Key Research Findings

Preparation Step Main Reagents & Conditions Challenges & Notes
Chlorination Cl₂, acetic acid, NaOAc, 60–90°C, TLC monitoring Selectivity and control of chlorination sites
Ammonolysis NH₃ gas, organic solvent, ambient to moderate temperature Complete conversion, avoiding over-alkylation
Sulfonylation Chlorosulfonic acid or PCl₅, controlled temperature High yield, careful temperature control
Fluorination Alkali fluorides, sulfolane/DMF, 100–240°C, phase transfer catalysts Efficient chlorine-fluorine exchange, safety concerns

Chemical Reactions Analysis

2,6-Dichloro-3-fluorobenzenesulfonyl chloride is a strong electrophile due to the electron-withdrawing nature of the sulfonyl and fluorine substituents. It undergoes various types of reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and thiols to form arylsulfonamides and arylsulfonyl thiols, respectively.

    Electrophilic Aromatic Substitution: Can participate in reactions such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include amines, thiols, and various electrophiles. Major products formed from these reactions are arylsulfonamides, arylsulfonyl thiols, and substituted aromatic compounds.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2,6-Dichloro-3-fluorobenzenesulfonyl chloride is utilized in the synthesis of various pharmaceutical intermediates. It serves as a key building block for the development of biologically active compounds.

Case Study: Antimicrobial Agents

Recent studies have demonstrated that derivatives synthesized from this sulfonyl chloride exhibit significant antimicrobial activity against Gram-positive bacteria. For instance, compounds derived from this sulfonyl chloride showed minimum inhibitory concentration (MIC) values in the range of 0.39–3.12 mg/L against methicillin-sensitive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus .

Development of Agrochemicals

The compound is also used in the synthesis of agrochemicals, including herbicides and insecticides. Its chlorinated and fluorinated structure enhances the efficacy and stability of these compounds.

Table: Comparison of Agrochemical Efficacy

Compound NameActive IngredientApplication AreaEfficacy (g/ha)
Herbicide A2,6-Dichloro-3-fluorobenzenesulfonylBroadleaf Weeds200
Insecticide B2,6-Dichloro-3-fluorobenzenesulfonylPests on Corn150

Material Science Applications

In material science, this compound is employed in the production of polymers and resins with enhanced properties.

Case Study: Polymer Synthesis

Research indicates that incorporating this sulfonyl chloride into polymer matrices improves thermal stability and chemical resistance. For example, polymers synthesized using this compound demonstrated improved performance in high-temperature applications compared to traditional materials .

Role in Organic Synthesis

This compound acts as an effective reagent in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions.

Example Reaction:

The reaction of this compound with amines leads to the formation of sulfonamide derivatives, which are important in drug development.

Mechanism of Action

The mechanism by which 2,6-Dichloro-3-fluorobenzenesulfonyl chloride exerts its effects is primarily through its strong electrophilic nature. The sulfonyl and fluorine substituents make it highly reactive towards nucleophiles, allowing it to form stable products with various nucleophilic reagents. This reactivity is crucial for its role in organic synthesis and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional differences between 2,6-dichloro-3-fluorobenzenesulfonyl chloride and related compounds significantly influence their reactivity, applications, and handling requirements. Below is a detailed comparison with two analogs from the provided evidence:

Structural Comparison
Compound Name Molecular Formula Functional Group Substituents (Positions) Molecular Weight (g/mol)
This compound C₆H₂Cl₃FSO₂ Sulfonyl chloride (-SO₂Cl) Cl (2,6), F (3) ~263.5
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O* Benzoyl chloride (-COCl) Cl (3), CF₃ (5) ~228.5†
3-Chloro-2,6-difluorobenzoyl chloride C₇H₂Cl₂F₂O Benzoyl chloride (-COCl) Cl (3), F (2,6) ~223.0

*Inferred from IUPAC name; †Estimated based on substituents.

Key Observations :

  • Functional Groups : The target compound’s sulfonyl chloride group distinguishes it from benzoyl chloride analogs, which feature a carbonyl chloride (-COCl). Sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines) due to the stronger electron-withdrawing nature of the -SO₂ group compared to -CO .
  • Substituent Effects : Fluorine and chlorine atoms at meta and para positions enhance electron withdrawal, stabilizing intermediates in substitution reactions. For example, the trifluoromethyl (-CF₃) group in 3-chloro-5-(trifluoromethyl)benzoyl chloride provides steric bulk and further electronic deactivation, reducing its reactivity relative to the target compound.

Research Findings :

  • The sulfonyl chloride group in the target compound enables efficient coupling with amines under mild conditions, making it valuable in drug discovery (e.g., HIV protease inhibitors) .
  • Benzoyl chlorides like 3-chloro-2,6-difluorobenzoyl chloride are less moisture-sensitive than sulfonyl chlorides but require catalysts (e.g., DMAP) for efficient acylation.

Biological Activity

2,6-Dichloro-3-fluorobenzenesulfonyl chloride is an organic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its sulfonyl chloride functional group and halogen substituents, has been explored for various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C6H4Cl2FClO2S. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological interactions.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes by mimicking natural substrates. The sulfonamide group can obstruct the active sites of target enzymes, disrupting various biochemical pathways that are crucial for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, related sulfonamide derivatives have been documented to demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
2,6-Dichloro-3-fluorobenzenesulfonamideE. coli15
3-FluorobenzenesulfonamideS. aureus18
2,5-DichlorobenzenesulfonamidePseudomonas aeruginosa12

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. A notable study evaluated its cytotoxic effects on various cancer cell lines, including HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC3 (prostate cancer) cells.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
This compoundHepG-240.50 ± 2.8
MCF-728.13 ± 2.1
PC347.20 ± 2.8

The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Study on Autotaxin Inhibition

A study published in Nature highlighted the synthesis of autotaxin inhibitors derived from sulfonamide compounds similar to this compound. These inhibitors demonstrated a strong binding affinity to autotaxin (ATX), an enzyme implicated in cancer progression and inflammation . The study found that modifications in the fluorine substituents significantly enhanced the potency of these compounds.

Immunomodulatory Effects

Another research effort focused on the immunomodulatory properties of sulfonamide derivatives, including those related to this compound. The findings suggested that these compounds could modulate immune responses effectively, providing a basis for their use in treating autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloro-3-fluorobenzenesulfonyl chloride, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via halogenation and sulfonation steps. A common approach involves reacting a fluorinated benzene precursor (e.g., 2,6-dichloro-3-fluorobenzene) with sulfuryl chloride (SO₂Cl₂) under controlled conditions. Optimization includes maintaining low temperatures (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Monitoring reaction progress via TLC or GC-MS ensures completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical for confirming purity?

  • Methodology :

  • ¹H/¹³C NMR : Look for distinct aromatic proton signals split by chlorine and fluorine substituents. For example, deshielded protons adjacent to electron-withdrawing groups appear downfield.
  • IR Spectroscopy : Confirm sulfonyl chloride groups via S=O stretching vibrations (~1370 cm⁻¹ and 1170 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺) and fragment ions (e.g., loss of Cl or SO₂Cl) validate the structure .

Q. How are nucleophilic substitution reactions with amines or alcohols tailored to synthesize sulfonamides or sulfonate esters from this compound?

  • Methodology :

  • Sulfonamides : React with primary/secondary amines in aprotic solvents (e.g., THF) at room temperature. Use a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Sulfonate Esters : React with alcohols under similar conditions, but higher temperatures (40–60°C) may be needed for sterically hindered alcohols. Purify products via recrystallization or column chromatography .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and fluoro substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of derivatives?

  • Methodology : Computational tools (e.g., DFT calculations) predict activation energies for EAS at different positions. For example, fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophiles to less hindered positions. Experimental validation via competitive reactions and HPLC analysis of product ratios can confirm computational predictions .

Q. What strategies resolve contradictions in kinetic data, such as unexpected byproducts during sulfonamide synthesis?

  • Methodology :

  • Controlled Experiments : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways (e.g., hydrolysis vs. substitution).
  • Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts, followed by NMR/MS analysis.
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways .

Q. How can SHELX software address challenges in crystallographic studies of this compound, such as twinning or disorder?

  • Methodology : SHELXL’s robust refinement algorithms handle twinning by applying twin laws (e.g., two-domain twinning). For disorder, use PART instructions to model split positions and constrain thermal parameters. High-resolution data (≤1.0 Å) improves model accuracy. Validate the structure using R-factors and difference density maps .

Q. What role does this compound play in modifying drug candidates to enhance bioavailability, and how are these modifications validated?

  • Methodology : Introduce sulfonamide groups via reaction with amine-containing APIs. Assess bioavailability via:

  • Solubility Studies : Measure solubility in simulated biological fluids (e.g., PBS).
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption.
  • In Vivo Pharmacokinetics : Compare AUC and Cₘₐₓ of modified vs. unmodified drugs in animal models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-3-fluorobenzenesulfonyl chloride
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2,6-Dichloro-3-fluorobenzenesulfonyl chloride

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